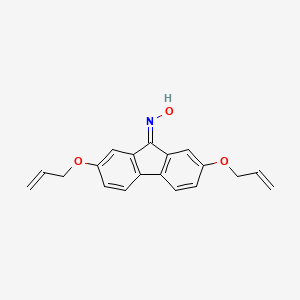
9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with two prop-2-en-1-yloxy groups and a hydroxylamine moiety, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE typically involves multiple steps, starting with the preparation of the fluorene backbone. The prop-2-en-1-yloxy groups are introduced through etherification reactions, where propargyl alcohol reacts with the fluorene derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene-based alcohols.
Scientific Research Applications
N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE stands out due to its fluorene backbone and the presence of both prop-2-en-1-yloxy and hydroxylamine groups. This combination of functional groups imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
CAS No. |
321967-00-4 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[2,7-bis(prop-2-enoxy)fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H17NO3/c1-3-9-22-13-5-7-15-16-8-6-14(23-10-4-2)12-18(16)19(20-21)17(15)11-13/h3-8,11-12,21H,1-2,9-10H2 |
InChI Key |
ZHWDTAIBCPAVJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















